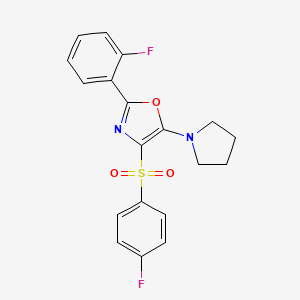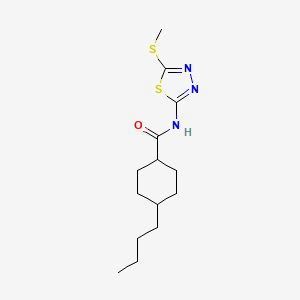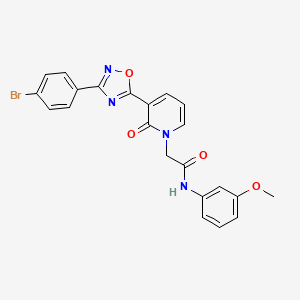
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The structure of the compound suggests that it is a complex molecule with potential biological activity, given the presence of the oxadiazole ring and substituted acetamide groups. The bromophenyl and methoxyphenyl substituents indicate that the compound could exhibit interesting electronic properties and potential interactions with biological targets.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, a linear synthesis approach was used to create novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the formation of the oxadiazole ring followed by subsequent functional group transformations to introduce the bromophenyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is known to confer stability and unique electronic properties to the molecules. The substituents on the oxadiazole ring can significantly influence the molecule's reactivity and interaction with biological targets. The molecular structure analysis would involve examining the electronic distribution, potential sites for interaction, and conformational stability of the compound .
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for example, has been used as a versatile protected acetamidine in synthetic sequences, demonstrating stability under acidic or basic conditions and reactivity towards alkylation, Michael addition, and Mitsunobu reactions . The compound may also exhibit similar reactivity patterns, allowing for further functionalization or use in complex synthetic schemes.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The spectroscopic characterization, as mentioned in the synthesis analysis, provides insights into these properties. The cytotoxicity of similar compounds has been evaluated, indicating potential biological activity, which could be related to the physical and chemical properties of the compounds .
Relevant Case Studies
In terms of biological activity, the related oxadiazole derivatives have been screened for cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting that the compound may also possess anticancer properties that could be explored in similar case studies .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide and its derivatives have been explored for their anticancer properties. The compound has demonstrated cytotoxicity on various cancer cell lines, including PANC-1, HepG2, and MCF7. Notably, certain derivatives like N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide have shown significant cytotoxic effects on PANC-1 and HepG2 cell lines. These compounds are characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, ensuring a comprehensive understanding of their structures and potential as anticancer agents (Vinayak et al., 2014).
Antimicrobial Activity
The compound and its derivatives have also been investigated for antimicrobial properties. Research has shown that these compounds exhibit activity against a variety of microbial species. For instance, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for antimicrobial and hemolytic activities. These compounds have been found active against selected microbial species, indicating their potential in antimicrobial applications. The structures of these compounds have been elucidated through IR, 1H-NMR, 13C-NMR, and mass spectral data, ensuring their precise identification and potential for further research and development (Gul et al., 2017).
Antitumor and Antimicrobial Agents
Furthermore, derivatives of this compound have been designed and synthesized as promising chemotherapeutic agents, exhibiting notable antimicrobial and antitumor activities. These derivatives have shown higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, certain derivatives have exhibited significant inhibitory activity against human tumor cell lines, such as A549 and MCF-7, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-30-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-31-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRQBHIMQUDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

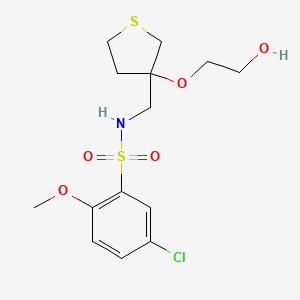
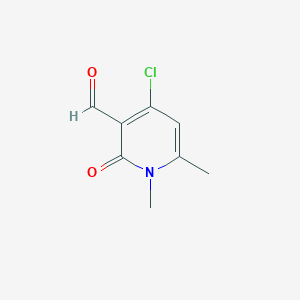


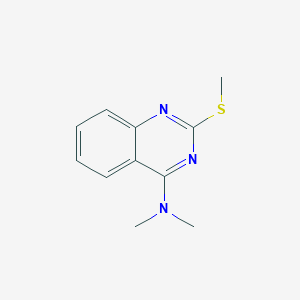
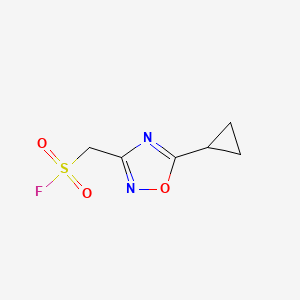
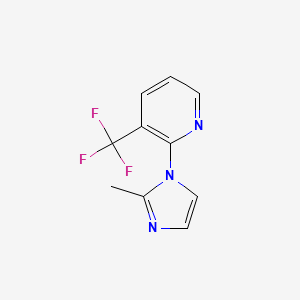

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
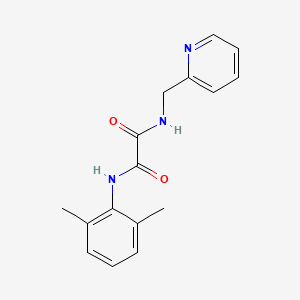

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
